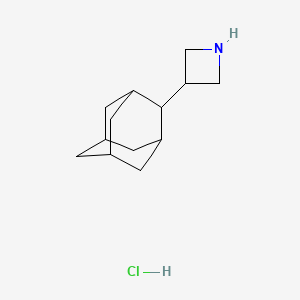

3-(2-缬氨基)吖啶;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(2-Adamantyl)azetidine;hydrochloride” is a compound that involves an azetidine ring and an adamantyl group . Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The adamantyl group is a polycyclic cage molecule with high symmetry and remarkable properties .

Synthesis Analysis

Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . They can also be produced by a multistep route from 3-amino-1-propanol . Regio- and diastereoselective synthesis of 2-arylazetidines could be performed from appropriately substituted oxiranes via ring transformation .Molecular Structure Analysis

Azetidine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Physical And Chemical Properties Analysis

Azetidine is a liquid at room temperature with a strong odor of ammonia and is strongly basic compared to most secondary amines . The properties of azetidines are driven by the ring strain of approx. 25.4 kcal/mol .科学研究应用

抗病毒活性

3-(2-Adamantyl)azetidine hydrochloride及其类似物已被研究其抗病毒特性。例如,2-(1-adamantyl)-2-methyl-azetidines对流感病毒A表现出显著活性,有些比已知的抗病毒药物如阿曼替丁更有效(Zoidis et al., 2003)。此外,包括azetidine化合物在内的含有孔雀石基团的衍生物已被评估其抗HIV-1活性,在这方面显示出潜力(Balzarini et al., 2003)。

抗微生物特性

含有孔雀石基团的化合物,如3-(2-Adamantyl)azetidine hydrochloride,已被合成并测试其抗微生物效力。例如,某些衍生物对金黄色葡萄球菌和枯草杆菌等细菌表现出明显的细菌抑制效果(Eisa et al., 1990)。

在癌症研究中的应用

孔雀石化合物,包括azetidines,已被探索其在癌症治疗中的潜力。它们诱导癌细胞凋亡的能力以及与特定核受体如小异二聚体伴侣核受体的相互作用一直是研究的重点(Xia et al., 2011)。孔雀石基团的独特结构被利用来设计具有特定药理特性的分子(Liu et al., 2011)。

合成和化学特性

还进行了关于3-(2-Adamantyl)azetidine hydrochloride及其类似物的合成的研究,重点是开发高效且可扩展的过程。这包括对它们的反应性以及它们与其他分子结构的结合的调查(Kohler et al., 2018)。

安全和危害

未来方向

Azetidines have many potential applications in the field of medicinal chemistry, including their use as amino acid surrogates and their potential in peptidomimetic and nucleic acid chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore these areas .

属性

IUPAC Name |

3-(2-adamantyl)azetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N.ClH/c1-8-2-10-4-9(1)5-11(3-8)13(10)12-6-14-7-12;/h8-14H,1-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTPHDSSXKSDSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3C4CNC4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Adamantyl)azetidine;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-Acetyl-7-fluorosulfonyloxyspiro[3,4-dihydrochromene-2,4'-piperidine]](/img/structure/B2462520.png)

![7-Fluoro-3-[[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2462525.png)

![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2462531.png)